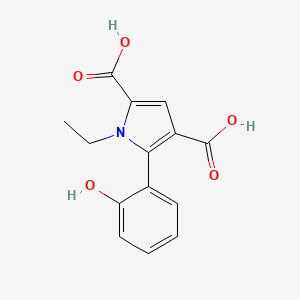

1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with an ethyl group, a hydroxyphenyl group, and two carboxylic acid groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate aromatic aldehyde to form an intermediate, which is then cyclized to form the pyrrole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carboxylic acids can produce alcohols or aldehydes.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations such as oxidation and electrophilic substitution reactions, which can lead to the development of new materials or biologically active compounds .

Biology

The compound has been investigated for its potential bioactive properties. Research indicates that it may possess antimicrobial and anticancer activities. For instance, studies have shown that derivatives of pyrrole compounds can inhibit the growth of pathogenic bacteria and cancer cell lines through mechanisms involving enzyme inhibition and receptor binding .

Medicine

In medicinal chemistry, this compound is explored for drug development. It has shown promise in targeting specific enzymes or receptors involved in disease pathways. Its ability to modulate biochemical pathways makes it a candidate for developing therapeutic agents against various diseases .

Industry

The compound is also utilized in industrial applications, particularly in the development of advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhancing material performance in various applications, including electronics and protective coatings .

Case Study 1: Antimicrobial Activity

A study published in Frontiers in Cellular and Infection Microbiology demonstrated that derivatives similar to this compound exhibited significant inhibition of biofilm formation in Pseudomonas aeruginosa. The results indicated that these compounds could enhance the efficacy of existing antibiotics when used in combination therapies .

Case Study 2: Cancer Cell Inhibition

Research highlighted in various journals has shown that pyrrole derivatives can inhibit cancer cell proliferation. For instance, specific modifications to the pyrrole structure were found to enhance their cytotoxic effects on cancer cell lines through apoptosis induction mechanisms .

Mécanisme D'action

The mechanism of action of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- 1-Methyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid

- 1-Ethyl-5-(4-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid

- 1-Ethyl-5-(2-methoxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid

Comparison: 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid is unique due to the specific positioning of the hydroxyphenyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different biological activities or chemical properties, making it a valuable subject of study in various research fields.

Activité Biologique

1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid is a heterocyclic compound characterized by a pyrrole ring with various substituents, including an ethyl group, a hydroxyphenyl group, and two carboxylic acid groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Formula: C14H13NO5

- Molecular Weight: 275.26 g/mol

- IUPAC Name: 1-ethyl-5-(2-hydroxyphenyl)pyrrole-2,4-dicarboxylic acid

- CAS Number: 933220-17-8

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. Research indicates that compounds within the pyrrole family can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that pyrrole derivatives can inhibit bacterial growth and biofilm formation, which is crucial in treating chronic infections caused by pathogens such as Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 6.25 µg/mL |

| 1-Ethyl-5-(4-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid | Escherichia coli | 12.5 µg/mL |

| PT22 (related compound) | Pseudomonas aeruginosa | 0.50 mg/mL |

The biological activity of this compound may involve several mechanisms:

- Quorum Sensing Inhibition : It has been noted that related compounds can act as quorum sensing inhibitors, disrupting bacterial communication and biofilm formation.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or virulence factor production.

- Cell Membrane Disruption : Some studies suggest that pyrrole derivatives can disrupt bacterial cell membranes, leading to increased permeability and cell death.

Study on Quorum Sensing Inhibition

A recent study focused on the compound PT22 derived from Perenniporia tephropora, which demonstrated significant quorum sensing inhibitory activity against Pseudomonas aeruginosa. When combined with traditional antibiotics like gentamycin or piperacillin, PT22 enhanced their effectiveness against biofilm-forming bacteria. The study utilized scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) to visualize the disruption of biofilms, confirming the compound's potential as an antibiotic accelerant .

Study on Anticancer Activity

Another area of research has explored the anticancer properties of pyrrole derivatives. In vitro studies have shown that certain pyrrole compounds induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting tumor growth . This highlights the potential for developing new anticancer therapies based on the structural characteristics of this compound.

Propriétés

IUPAC Name |

1-ethyl-5-(2-hydroxyphenyl)pyrrole-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-2-15-10(14(19)20)7-9(13(17)18)12(15)8-5-3-4-6-11(8)16/h3-7,16H,2H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWATEREWISEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C1C2=CC=CC=C2O)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.